CDP-D-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CDP-D-glucose is a CDP-sugar. It is a conjugate acid of a CDP-D-glucose(2-).
Scientific Research Applications
Enzymatic Processes and Structural Analysis
CDP-D-glucose 4,6-Dehydratase in Biosynthesis Pathways : CDP-D-glucose 4,6-dehydratase plays a crucial role in the biosynthesis of 3,6-dideoxysugars, showing a stereospecific hydride transfer during the catalytic cycle (Hallis & Liu, 1998).
Structural Insights from Yersinia pseudotuberculosis : Detailed structural analysis of CDP-D-glucose 4,6-dehydratase from Yersinia pseudotuberculosis helps in understanding its role in producing antigenic determinants in bacteria, which could be directly implicated in reactive arthritis (Vogan et al., 2004).
Biosynthesis of CDP-ascarylose : An NAD(+)-dependent CDP-D-glucose oxidoreductase involved in the biosynthesis of CDP-ascarylose, converting CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose, was isolated and characterized from Yersinia pseudotuberculosis (Yu et al., 1992).
Enzymatic Synthesis and Mechanistic Studies
Formation of CDP-3,6-Dideoxyhexoses : CDP-D-glucose is involved in the formation of CDP-3,6-dideoxyhexoses, crucial for specific serological reactions and biological functions (Matsuhashi & Strominger, 1966).
CDP-4-Keto-3,6-Dideoxy-D-Glucose Synthesis : Enzymatic processes using CDP-D-glucose are key for synthesizing intermediates in the biosynthesis of 3,6-dideoxyhexoses, such as CDP-4-keto-3,6-dideoxy-D-glucose, in Salmonella and Pasteurella pseudotuberculosis (Rubenstein & Strominger, 1974).
Expanding Enzyme Repertoire and Glucose Metabolism
Enzyme Discovery for Sugar Nucleotide Epimerization : The discovery of a CDP-tyvelose 2-epimerase-like enzyme from Thermodesulfatator atlanticus, which promotes C-2 epimerization in nucleotide-activated forms of d-glucose, including CDP-d-glucose, expands the enzymatic toolbox for sugar nucleotide synthesis (Rapp et al., 2020).
Glucose Metabolism Disorders and Vestibular Manifestations : Studies have explored the implications of glucose metabolism disorders, where components like CDP-D-glucose could be indirectly involved, on health conditions such as vestibular dysfunctions (Bittar et al., 2016).
Methodological and Analytical Advancements
Crystallization and Molecular Symmetry Analysis : The purification and crystallization of CDP-D-glucose 4,6-dehydratase, along with its molecular symmetry analysis, have been crucial for understanding its enzymatic functions (Vogan et al., 2002).
High-Performance Liquid Chromatography Assay : Analytical techniques like high-performance liquid chromatography have been employed for assaying enzymes involved in CDP-D-glucose synthesis and metabolism (Lindqvist et al., 1994).
properties
Molecular Formula |
C15H25N3O16P2 |
---|---|
Molecular Weight |
565.32 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H25N3O16P2/c16-7-1-2-18(15(25)17-7)13-11(23)9(21)6(31-13)4-30-35(26,27)34-36(28,29)33-14-12(24)10(22)8(20)5(3-19)32-14/h1-2,5-6,8-14,19-24H,3-4H2,(H,26,27)(H,28,29)(H2,16,17,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14?/m1/s1 |
InChI Key |
CGPHZDRCVSLMCF-RDKQLNKOSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
synonyms |
CDP-D-glucose CDP-glucose cytidine diphosphate-glucose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.